1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Catalog No.
S632713
CAS No.
272769-49-0
M.F
C16H22N4O
M. Wt
286.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-pipe...

CAS Number

272769-49-0

Product Name

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

IUPAC Name

2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C16H22N4O/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19)

InChI Key

KXSIHXHEHABEJX-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N

Synonyms

2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

Canonical SMILES

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-, also known as 2-PBP, is a synthetic compound with potential applications in various fields of research and industry. This chemical compound belongs to a class of molecules called benzimidazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring.
Benzimidazoles have been studied extensively due to their wide range of biological activities, including anti-cancer, anti-viral, anti-inflammatory, anti-proliferative, and anti-microbial properties. In recent years, 2-PBP has gained attention in the scientific community due to its unique chemical structure and potential applications.
The physical and chemical properties of 2-PBP are important to understand its behavior in different scientific applications. The molecular formula of 2-PBP is C15H21N3O, and it has a molecular weight of 259.35 g/mol. The compound has a melting point of 148-149°C and a boiling point of 465.0 ± 50.0 °C at 760 mmHg.
The solubility of 2-PBP in water is minimal, but it is soluble in various organic solvents, including methanol, ethanol, chloroform, and ethyl acetate. The compound is stable under normal conditions but is sensitive to light, heat, and air.
The synthesis of 2-PBP involves a multi-step reaction. One of the key steps involves the condensation of 2-aminobenzimidazole with 4-piperidone hydrochloride in the presence of propylamine to form 2-PBP.
Various analytical techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, have been used to characterize 2-PBP. These techniques provide valuable information about the structure, purity, and properties of the compound, which are essential to determine its suitability for different applications.
The detection and quantification of 2-PBP in different matrices are crucial for assessing its performance in various applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used analytical techniques for the identification and quantification of 2-PBP.
2-PBP has been evaluated for its biological properties in various scientific studies. One of the key properties of 2-PBP is its anti-cancer activity. Several studies have demonstrated that 2-PBP can induce apoptosis (programmed cell death) in various cancer cells, including prostate, pancreatic, and colon cancer cells.
Furthermore, 2-PBP has also been investigated for its anti-viral, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2) in vitro. Additionally, it has demonstrated anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines in cells.
Toxicity and safety are critical aspects to consider in scientific experiments involving 2-PBP. Animal studies have shown that 2-PBP is relatively safe at low doses, but the toxicity increases with increasing doses. The compound has also shown a low toxicity profile in human cell lines. However, more studies are necessary to assess its safety in human subjects and toxicological effects in various organs.
2-PBP has several potential applications in scientific experiments. One of its most promising applications is as an anti-cancer agent. Studies have shown that 2-PBP can inhibit the growth of various cancer cells, including prostate, colon, and pancreatic cancer cells.
Furthermore, 2-PBP has been investigated for its neuroprotective properties. It has demonstrated the ability to protect nerve cells from damage induced by oxidative stress and inflammation. The compound has also shown the ability to inhibit the aggregation of amyloid beta, a protein implicated in Alzheimer's disease.
The current state of research on 2-PBP is focused on elucidating its mechanisms of action and developing more efficient synthesis methods. Furthermore, studies are necessary to evaluate its safety and toxicity profile in vivo, targeting different pathogens and determining its application in various scientific fields.
Apart from its anti-cancer and neuroprotective applications, 2-PBP has promising implications in other fields of research and industry. For example, it has potential application as a corrosion inhibitor due to its unique chemical structure.
Furthermore, 2-PBP can also be used as a drug delivery system in the pharmaceutical industry. Since its solubility in water is minimal, it can be used to encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
There are several limitations and future directions for the research on 2-PBP. One major limitation is the lack of human clinical trials to evaluate its safety and toxicity profile. Additionally, more studies are required to elucidate the mechanisms of action and evaluate its potential implications in different scientific fields and industrial applications.
Some future directions for research on 2-PBP include developing more efficient synthesis methods, investigating its application as a drug delivery system, evaluating its potential as a corrosion inhibitor, and studying its effects on different cell types and pathogens.

XLogP3

1.9

UNII

01FPW436S6

Other CAS

272769-49-0

Wikipedia

A-620223

Dates

Modify: 2023-08-15

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